molecular formula C10H11ClO3 B1294437 4-(4-Chlorophenoxy)butanoic acid CAS No. 3547-07-7

4-(4-Chlorophenoxy)butanoic acid

Cat. No.: B1294437
CAS No.: 3547-07-7
M. Wt: 214.64 g/mol
InChI Key: SIYAHZSHQIPQLY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-chlorophenoxy group

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Biochemical Analysis

Biochemical Properties

4-(4-Chlorophenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with nuclear hormone receptors, such as estrogen receptors, which are involved in the regulation of gene expression and cellular proliferation . The compound’s interaction with these receptors can modulate transcription factor activity, influencing the expression of specific genes. Additionally, this compound can bind to coactivator and corepressor proteins, further affecting gene regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the proliferation and differentiation of target tissues by modulating the activity of nuclear hormone receptors . This modulation can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for nuclear hormone receptors, such as estrogen receptors, and modulates their transcription factor activity . This interaction can lead to the activation or repression of specific genes, depending on the presence of coactivator or corepressor proteins. Additionally, the compound can influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can have sustained effects on gene expression and cellular metabolism over extended periods . Its stability may be affected by environmental conditions, such as temperature and pH, which can lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control broadleaf weeds without causing significant adverse effects. At higher doses, it can exhibit toxic effects, particularly on the liver and kidneys . Studies have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of dosage regulation in its application .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the metabolism of fatty acids and other organic compounds . Its interaction with these enzymes can lead to changes in the levels of specific metabolites, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within specific tissues can influence its activity and efficacy in controlling broadleaf weeds.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, for example, allows it to interact with nuclear hormone receptors and modulate gene expression. Additionally, its presence in other organelles, such as the mitochondria, can influence cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butyrolactone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 4-chlorophenol with the lactone ring of butyrolactone, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like crystallization and recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Properties

IUPAC Name

4-(4-chlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYAHZSHQIPQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188980
Record name 4-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3547-07-7
Record name 4-CPB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CPB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-(4-chlorophenoxy)butanoic acid?

A1: The paper provides the following information about this compound:

  • Molecular Formula: C10H11ClO3 []
  • Crystal structure: The paper describes the crystal structure obtained through X-ray diffraction analysis, detailing bond lengths, bond angles, and other structural parameters. []

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